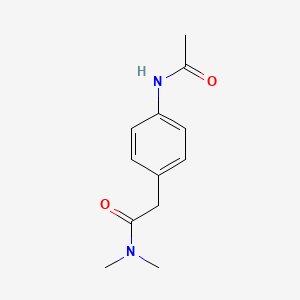

![molecular formula C15H16N4O2 B6538962 N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide CAS No. 1060282-24-7](/img/structure/B6538962.png)

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide” is a chemical compound that contains a total of 50 bonds, including 28 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple bonds and functional groups. The presence of aromatic rings, a tertiary amide, and a urea derivative contribute to its unique chemical properties .

作用机制

Target of Action

Compounds with similar structures, such as thiazoles and pyrazinamide derivatives, have been reported to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . They interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the pathogen’s death .

Biochemical Pathways

Related compounds have been found to interfere with the tricarboxylic acid cycle . This interference disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . They have also exhibited better in vitro activities than some commercial fungicides against Rhizoctonia cerealis .

Action Environment

The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

实验室实验的优点和局限性

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. In addition, this compound is stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, and it is difficult to obtain in large quantities.

未来方向

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide has several potential future directions. One potential direction is to further explore the mechanism of action of this compound in order to better understand its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of this compound in the synthesis of drugs and other compounds. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer, inflammation, and neurodegenerative diseases.

合成方法

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide can be synthesized in two different ways. The first method involves the reaction of the dimethyl ester of 2-carboxy-4-methylpyridine with dimethylcarbamoyl chloride in the presence of triethylamine. The second method involves the reaction of 4-methylpyridine with dimethylcarbamoyl chloride in the presence of potassium carbonate. Both methods yield this compound as the main product, with the first method yielding higher yields than the second.

科学研究应用

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 2-aryl-4-methylpyrazines, 2-aryl-4-methylpyrazolones, and 2-aryl-4-methylpyrazolines. This compound has also been used as a building block in the synthesis of various heterocyclic compounds, such as quinazolines and quinolines. In addition, this compound has been used in the synthesis of several drugs, including anticonvulsants and anti-inflammatory drugs.

生化分析

Biochemical Properties

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of biogenic amines like dopamine . By inhibiting MAO-B, this compound can potentially modulate neurotransmitter levels and influence neurological functions. Additionally, this compound may interact with other proteins and receptors, leading to various biochemical effects.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes like MAO-B . The inhibition of MAO-B can lead to increased levels of dopamine and other neurotransmitters, which may impact neuronal communication and function. Furthermore, this compound may have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters like dopamine . Additionally, this compound may interact with other proteins and receptors, leading to changes in gene expression and cellular signaling pathways. These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory effects on MAO-B over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit MAO-B activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like MAO-B . By inhibiting MAO-B, this compound can alter the metabolic flux of neurotransmitters, leading to changes in metabolite levels and overall metabolic balance. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism and biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound may bind to intracellular proteins and receptors, influencing its localization and accumulation. The distribution of this compound within tissues can also impact its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with MAO-B and other mitochondrial proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-19(2)14(20)9-11-3-5-12(6-4-11)18-15(21)13-10-16-7-8-17-13/h3-8,10H,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGYPNMWOYTGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6538893.png)

![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6538914.png)

![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)

![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)

![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)

![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)

![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)

![N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide](/img/structure/B6538971.png)